REACTION_SMILES
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[C:10](#[N:11])[CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17].[CH2:18]([NH:19][CH2:20][CH3:21])[CH3:22].[CH3:23][C:24](=[O:25])[OH:26].[CH3:27][CH2:28][OH:29].[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[C:12]([C:10]#[N:11])[C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C=O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)=Cc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |